

## The Biological Activity of 2-Furoyl-LIGRLOamide TFA: A Technical Guide

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Compound of Interest

Compound Name: 2-Furoyl-LIGRLO-amide TFA

Cat. No.: B15571939

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This technical guide provides an in-depth overview of the biological activity of **2-Furoyl-LIGRLO-amide TFA**, a potent and selective agonist of Proteinase-Activated Receptor 2 (PAR2). This document collates quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to serve as a comprehensive resource for the scientific community.

### **Core Concepts: A Potent PAR2 Agonist**

**2-Furoyl-LIGRLO-amide TFA** is a synthetic peptide analog of the tethered ligand sequence of PAR2 that is exposed upon proteolytic activation. The N-terminal 2-furoyl modification significantly enhances its potency and selectivity for PAR2, making it a valuable tool for studying the receptor's physiological and pathological roles. Its primary and most well-characterized biological effect is the robust activation of PAR2, leading to the initiation of downstream signaling cascades.

### **Quantitative Biological Data**

The biological activity of **2-Furoyl-LIGRLO-amide TFA** has been quantified in various in vitro and ex vivo assays. The following tables summarize the key potency and affinity metrics, comparing them to the parent peptide, SLIGRL-NH<sub>2</sub>, where applicable.

Table 1: In Vitro Potency in Calcium Mobilization Assays



Compound	Cell Line	Assay	Potency (pD <sub>2</sub> )	Potency (EC50)	Reference
2-Furoyl- LIGRLO- amide TFA	Rat PAR2- expressing KNRK cells	Intracellular Ca <sup>2+</sup> Mobilization	7.0 ± 0.1	~100 nM	[1][2][3][4][5] [6]
SLIGRL-NH <sub>2</sub>	Rat PAR2- expressing KNRK cells	Intracellular Ca <sup>2+</sup> Mobilization	5.6 ± 0.1	~2.5 µM	
2-Furoyl- LIGRLO- amide TFA	Human PAR2- expressing HEK293 cells	Intracellular Ca <sup>2+</sup> Mobilization	5.4 ± 0.1	~4 μM	_

Table 2: Ex Vivo Potency in Vasodilation Assays

Compound	Tissue	Assay	Relative Potency
2-Furoyl-LIGRLO- amide TFA	Rat Aorta	Phenylphrine-induced contraction relaxation	10-300 times more potent than SLIGRL- NH <sub>2</sub>
2-Furoyl-LIGRLO- amide TFA	Murine Femoral Artery	Cirazoline-induced contraction relaxation	10-300 times more potent than SLIGRL- NH <sub>2</sub>

Table 3: Receptor Binding Affinity

Ligand	Cell Line	Binding Constant (K <sup>d</sup> )
[ <sup>3</sup> H]2-furoyl-LIGRL-NH <sub>2</sub>	NCTC2544 cells expressing human PAR2	122 ± 26.1 nM

## Signaling Pathways of 2-Furoyl-LIGRLO-amide TFA

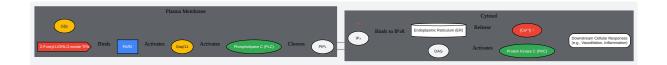




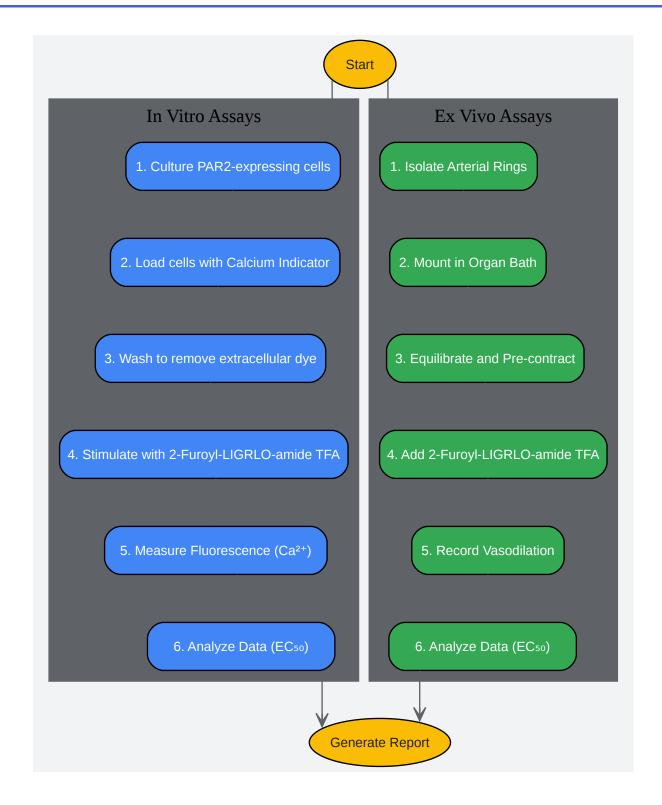


Upon binding to PAR2, **2-Furoyl-LIGRLO-amide TFA** induces a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins. The primary signaling pathway involves the coupling to  $G\alpha q/11$ , which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, while DAG activates protein kinase C (PKC). PAR2 can also couple to other G-proteins, such as  $G\alpha 12/13$  and  $G\alpha i$ , and can signal independently of G-proteins through  $\beta$ -arrestin pathways.









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